molecular formula C9H10N2OS B303323 N-(3-cyano-5-ethylthiophen-2-yl)acetamide

N-(3-cyano-5-ethylthiophen-2-yl)acetamide

Cat. No.: B303323
M. Wt: 194.26 g/mol
InChI Key: LEQGPCSDJKGWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5-ethylthiophen-2-yl)acetamide is an organic compound that belongs to the class of cyanoacetamides It features a thiophene ring substituted with a cyano group and an ethyl group, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)acetamide typically involves the reaction of substituted thiophene derivatives with cyanoacetamide. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free methods and fusion techniques are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-ethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a catalyst . Reaction conditions often involve heating in solvents such as ethanol or dimethylformamide (DMF) and the use of basic catalysts .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and oxopyridines . These products are of significant interest due to their potential biological activities and applications in materials science.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)acetamide involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the cyano and acetamide groups. These functional groups enable the compound to interact with various molecular targets and pathways, leading to the formation of biologically active heterocycles . The exact molecular targets and pathways depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

N-(3-cyano-5-ethylthiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives and thiophene-based compounds:

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

N-(3-cyano-5-ethylthiophen-2-yl)acetamide

InChI

InChI=1S/C9H10N2OS/c1-3-8-4-7(5-10)9(13-8)11-6(2)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

LEQGPCSDJKGWNS-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C)C#N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C)C#N

Origin of Product

United States

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